4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one
Description
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one is a complex organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications.
Properties
CAS No. |
132605-69-7 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+ |
InChI Key |
XSBZCRLGWCIMRF-NSCUHMNNSA-N |
SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Isomeric SMILES |
CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO |
Canonical SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Synonyms |
2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one typically involves multi-step organic reactions. Common starting materials might include furan derivatives and other organic reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions might involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound might exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds might not be as effective.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
